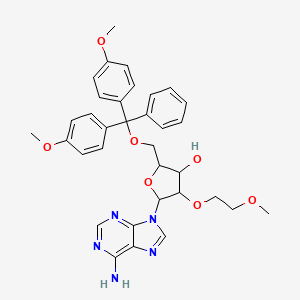
4-fluoro-3-(1-piperazinyl)Benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-(1-piperazinyl)benzonitrile is an organic compound with the molecular formula C11H12FN3 It is a derivative of benzonitrile, where a fluorine atom is substituted at the 4th position and a piperazine ring is attached at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-(1-piperazinyl)benzonitrile typically involves the nucleophilic substitution reaction of 4-fluorobenzonitrile with piperazine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution process, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(1-piperazinyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
4-Fluoro-3-(1-piperazinyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions due to its structural properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-fluoro-3-(1-piperazinyl)benzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as receptors or enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the fluorine atom can influence its metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(1-piperazinyl)benzonitrile: Similar structure but with different substitution pattern.
4-Chloro-3-(1-piperazinyl)benzonitrile: Chlorine atom instead of fluorine.
4-Fluoro-3-(1-morpholinyl)benzonitrile: Morpholine ring instead of piperazine.
Uniqueness
4-Fluoro-3-(1-piperazinyl)benzonitrile is unique due to the specific positioning of the fluorine atom and the piperazine ring, which can significantly influence its chemical and biological properties. The presence of the fluorine atom can enhance the compound’s metabolic stability, while the piperazine ring can improve its binding affinity to biological targets.
Properties
Molecular Formula |
C11H12FN3 |
|---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
4-fluoro-3-piperazin-1-ylbenzonitrile |
InChI |
InChI=1S/C11H12FN3/c12-10-2-1-9(8-13)7-11(10)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2 |
InChI Key |
HZKVZPSWCXZLNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC(=C2)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-7-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyriMidine](/img/structure/B12097562.png)
![3-(1H-imidazol-5-yl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoic acid](/img/structure/B12097565.png)
![6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12097582.png)


![2-[(Ethylsulfanyl)methyl]piperidine](/img/structure/B12097595.png)



![11-[6-Carboxy-3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxyoxan-2-yl]oxy-2,5,6,10,10,14-hexamethyl-16,22-dioxo-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-ene-21-carboxylic acid](/img/structure/B12097627.png)
amine](/img/structure/B12097641.png)

![2-amino-N-[1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B12097656.png)

